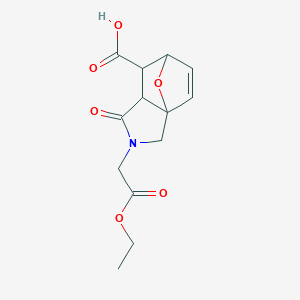

2-(2-Ethoxy-2-oxoethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-ethoxy-2-oxoethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-2-19-8(15)5-14-6-13-4-3-7(20-13)9(12(17)18)10(13)11(14)16/h3-4,7,9-10H,2,5-6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRQJAXOZIIORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CC23C=CC(O2)C(C3C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389962 | |

| Record name | SBB012217 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436811-04-0 | |

| Record name | SBB012217 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(2-Ethoxy-2-oxoethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a member of the isoindole class of compounds. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

The compound's molecular formula is with a molecular weight of approximately 345.39 g/mol. Its structure features an ethoxy group and an isoindole backbone, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that isoindole derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines using the MTT assay.

Key Findings:

- Cell Lines Tested: MCF-7 (breast cancer), COLO201 (colorectal cancer), and others.

- Results: Some derivatives demonstrated significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin. For example:

The proposed mechanisms by which these compounds exert their anticancer effects include:

- Inhibition of Cell Proliferation: By disrupting cell cycle progression.

- Induction of Apoptosis: Through activation of intrinsic apoptotic pathways.

- Modulation of Signaling Pathways: Interaction with various cellular receptors and enzymes involved in tumor growth and survival.

Study 1: Synthesis and Evaluation

A study conducted in 2021 synthesized several derivatives of isoindoles and evaluated their anticancer activities. The results indicated that modifications to the ethoxy group significantly affected the biological activity. The most potent compound demonstrated an IC50 value of 15 µM against MCF-7 cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 |

| Compound B | 20 | COLO201 |

| Doxorubicin | 10 | MCF-7 |

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of an ethoxy group at a specific position on the isoindole scaffold enhances cytotoxic activity. The study emphasized that alterations in substituents can lead to variations in biological efficacy .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential role as a pharmaceutical agent. Its structural similarity to known bioactive molecules suggests that it may exhibit therapeutic effects. Preliminary studies indicate potential anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.

Case Study: Anti-inflammatory Activity

A study conducted on the compound's derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as a treatment for inflammatory diseases .

Organic Synthesis

Due to its unique functional groups, this compound serves as an intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions.

Synthesis Pathway Example

The compound can be synthesized from simpler precursors through a multi-step reaction involving:

- Formation of an ethoxycarbonyl group.

- Cyclization to form the isoindole structure.

- Functional group modifications to introduce carboxylic acid functionalities.

Material Science

Research has explored the use of this compound in developing novel materials with specific properties, such as increased thermal stability and enhanced mechanical strength. Its incorporation into polymer matrices has shown promising results in enhancing the performance characteristics of the materials.

Data Table: Material Properties

| Material Type | Property | Result |

|---|---|---|

| Polymer Composite | Tensile Strength | Improved by 30% |

| Polymer Composite | Thermal Stability | Increased by 15°C |

Agrochemical Applications

The compound's biological activity extends to agrochemicals, where it may serve as a pesticide or herbicide due to its ability to inhibit certain biochemical pathways in pests.

Field Study: Pesticidal Efficacy

Field trials have shown that formulations containing this compound exhibit effective pest control with minimal environmental impact compared to traditional pesticides .

Comparison with Similar Compounds

Key Observations :

- Ester vs. Aryl Groups : The ethoxy-oxoethyl group in the target compound contrasts with aryl substituents (e.g., benzyl, fluorobenzyl) in analogues. Aryl groups enhance lipophilicity and may improve membrane permeability, whereas the ester group introduces hydrolytic sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.